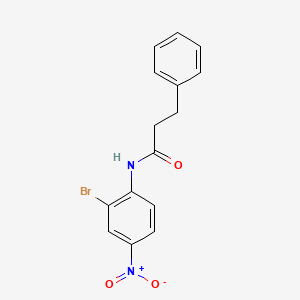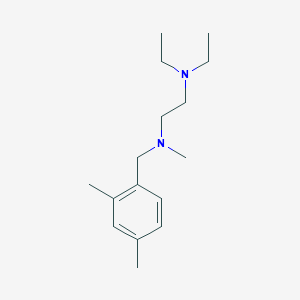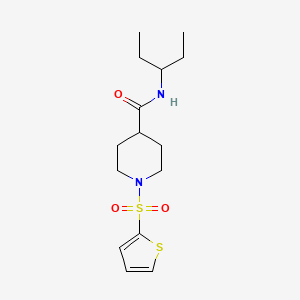
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a yellow powder that is soluble in organic solvents and is commonly used in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components such as proteins and DNA. This interaction can lead to cellular damage and ultimately induce cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to induce oxidative stress in cells, which can lead to cellular damage. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide. One area of interest is the development of this compound-based fluorescent probes for the detection of other cellular components such as metal ions and neurotransmitters. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and antimicrobial agents.
Métodos De Síntesis
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitroaniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe to detect reactive oxygen species in cells and tissues. This compound has also been used as a substrate for the development of enzyme assays to measure the activity of certain enzymes. Additionally, this compound has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-13-10-12(18(20)21)7-8-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUKLLUQLQWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5068428.png)
![methyl 5-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B5068431.png)



![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5068469.png)
![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068479.png)
![3-methyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5068484.png)
![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5068486.png)



![N-(3,4-dimethylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5068530.png)
